molecular formula C17H15ClFN7O2 B2672216 N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide CAS No. 338791-39-2

N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide

Cat. No. B2672216
CAS RN: 338791-39-2
M. Wt: 403.8
InChI Key: KOXRXLHBQOFMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]amino}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide is a useful research compound. Its molecular formula is C17H15ClFN7O2 and its molecular weight is 403.8. The purity is usually 95%.
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Scientific Research Applications

Chemotherapeutic Applications

Research into derivatives similar to the specified chemical structure has shown promising applications in chemotherapeutics. For instance, studies involving hydrazide and oxadiazole derivatives have highlighted their potential as cytotoxic and antimicrobial agents. Compounds bearing 1,3,4-oxadiazole rings and substituted benzothiazole moieties exhibited high inhibitory activity against human tumor cell lines, such as A549 lung and MCF7 breast cancer cells, indicating their potential for development as cancer therapeutics (Kaya et al., 2017).

Antimicrobial Activity

The synthesis of new derivatives has also been explored for their antimicrobial properties. Novel compounds synthesized from starting substances like 3-methoxyphenol have been evaluated for in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. These studies found that certain compounds displayed higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria, suggesting their utility in addressing specific microbial infections (Kaya et al., 2017).

Synthetic Methodologies and Applications

The chemical reactivity and synthetic applications of compounds structurally related to the queried compound have been extensively studied. For instance, the electrophilic and nucleophilic substitution reactions involving triazole N-oxides and the preparation of substituted 1,2,3-triazoles demonstrate the versatile synthetic routes that can be employed to generate compounds with potential biological activities. These methodologies facilitate the introduction of various substituents into the triazole nucleus, enabling the synthesis of a wide range of compounds for further biological evaluation (Begtrup & Holm, 1981).

properties

IUPAC Name

N-[(E)-[(2-chloro-6-fluorophenyl)methoxyamino]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN7O2/c18-14-7-4-8-15(19)13(14)10-28-21-11-20-22-16(27)9-26-24-17(23-25-26)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,21)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXRXLHBQOFMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CNOCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/NOCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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